Phomopsolide B

描述

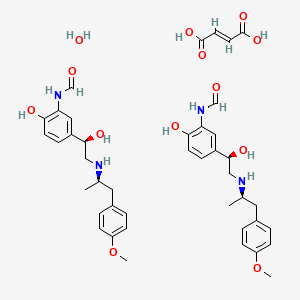

Phomopsolide B is a phytotoxin, a natural bioactive compound commonly derived from Penicillium sp. but also reported in Diaporthe phaseolorum and Phomopsis sp. fungi . It has demonstrated the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune responses .

Synthesis Analysis

The synthesis of this compound has been achieved using an olefin cross-metathesis (CM) reaction as a key step . Two metathesis partners, enediol and 5-hydroxy vinyl lactone were prepared from L-ascorbic acid . This is the first report of using 5-hydroxy vinyl lactone in an olefin cross-metathesis reaction . There have been three reported syntheses of this compound and one reported synthesis of a related diastereomer .

Molecular Structure Analysis

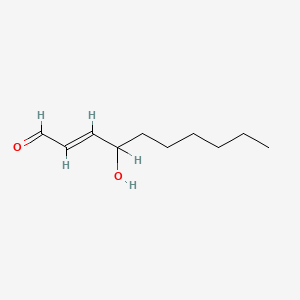

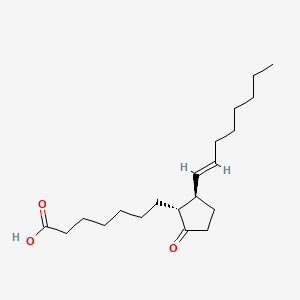

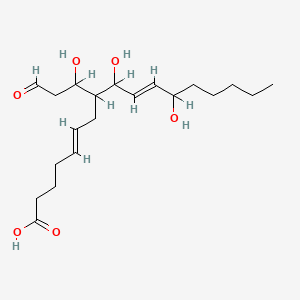

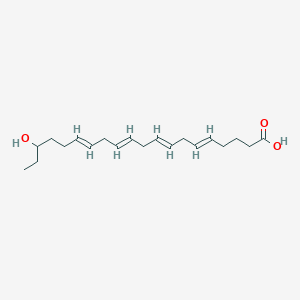

This compound has an empirical formula of C15H20O6 . Its molecular weight is 296.32 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an olefin cross-metathesis (CM) reaction . The CM reaction was used as a key step in the synthesis .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at a temperature of -20°C . Unfortunately, more specific physical and chemical properties are not available in the current literature.

科学研究应用

合成和化学性质

- 合成方法: Phomopsolide B已经通过交叉烯烃酰胺反应合成,其中使用了从l-抗坏血酸(Reddy, Sabitha, & Yadav, 2015)衍生的enediol和5-羟基乙烯内酯作为关键步骤。

- 立体选择性全合成: 从商业可获得的二乙基l-酒石酸酯(Emmadi et al., 2014)开始,已经实现了epi-Phomopsolide B的立体选择性全合成,这是一种多羟基内酯天然产物。

生物学和药理活性

- 细胞毒性和抗微生物活性: 对epi-Phomopsolide B进行了细胞毒性和抗微生物活性筛选,表明具有潜在的生物医学应用(Emmadi et al., 2014)。

- 植物毒素生产: this compound是Phomopsis spp.产生的重要次生代谢产物,与葡萄藤病有关。其生产和生物效应对于理解植物病原体相互作用具有重要意义(Goddard et al., 2014)。

- 抗癌活性: 研究了Phomopsolides D和E以及类似物的合成和抗癌活性比较,显示在各种癌细胞系中具有中等细胞毒性(Aljahdali et al., 2019)。

环境和农业相关性

- 葡萄藤中的植物毒素生物合成: Phomopsis sp.次生代谢产物的变异性引发了关于品种驱动的菌株选择和葡萄藤植物中植物毒素生物合成的问题。这一洞察对于农业实践和疾病管理至关重要(Goddard et al., 2014)。

作用机制

The exact mechanism of action of Phomopsolide B is not clear from the available literature. However, it has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune responses .

安全和危害

未来方向

The complete history of the syntheses and biological activities of the Phomopsolide B is reviewed . These efforts include the successful synthesis of four of the five phomopsolide natural products, two of the four phomopsolidone natural products, and two analogues of Phomopsolide E . In addition, the utility of these synthetic efforts to enable the initial structure-activity relationship studies for these classes of natural products is also covered .

属性

IUPAC Name |

[(2S,3S)-2-[(E,3S,4S)-3,4-dihydroxypent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10-13,16-17H,1-3H3/b6-5+,9-4+/t10-,11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHHOHSDOJJNFN-HIWLEQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C=CC(=O)O[C@H]1/C=C/[C@@H]([C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347913 | |

| Record name | Phomopsolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97529-84-5 | |

| Record name | Phomopsolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097529845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)